molecular formula C12H16O B13588418 2-(4-Propylphenyl)propanal

2-(4-Propylphenyl)propanal

Cat. No.: B13588418
M. Wt: 176.25 g/mol
InChI Key: ABLUHBDTSLIOBS-UHFFFAOYSA-N
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Description

Contextualization of 2-(4-Propylphenyl)propanal (B6164760) within the Phenylpropanal Class

This compound belongs to the family of phenylpropanal derivatives. These compounds are characterized by a phenyl ring attached to a propanal moiety. The position of the phenyl group and any substituents on the ring or the propyl chain give rise to a variety of isomers with distinct properties. For instance, 2-phenylpropanal (B145474) and 3-phenylpropanal (B7769412) are structural isomers with different chemical and olfactory characteristics. 2-Phenylpropanal is noted for its fresh, green, hyacinth-like odor, while 3-phenylpropanal has a green, floral, and melon aroma. mdpi.com

While specific data for this compound is not widely available in public literature, its structural characteristics can be inferred. The molecular formula would be C12H16O. Below is a table of related phenylpropanal derivatives to provide context.

Compound NameMolecular FormulaMolar Mass ( g/mol )Structural Characteristics
2-PhenylpropanalC9H10O134.18Phenyl group at the second position of the propanal chain.
3-PhenylpropanalC9H10O134.18Phenyl group at the third position of the propanal chain.
2-(4-Propylphenyl)propanoic acidC12H16O2192.25A closely related carboxylic acid with a propyl group on the phenyl ring.

This table is generated based on known chemical data for related compounds to provide a comparative context for this compound.

Phenylpropanal derivatives are of significant interest in the fragrance industry. industrialchemicals.gov.augoogle.com The substitution pattern on the phenyl ring and the side chain can significantly influence the odor profile, leading to a wide range of scents. researchgate.net

Historical Perspectives on the Synthesis and Characterization of Aromatic Aldehydes

The synthesis of aromatic aldehydes has a rich history, with several named reactions forming the bedrock of their preparation. These methods generally fall into two categories: direct methods that introduce a formyl group onto the aromatic ring, and indirect methods that convert an existing substituent into an aldehyde. scribd.com

Key historical methods for the direct formylation of aromatic rings include:

The Gattermann-Koch Reaction: Discovered by Ludwig Gattermann and Julius Arnold Koch in 1897, this reaction initially involved the formylation of benzene (B151609) and its derivatives using carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst like aluminum chloride. scribd.comwikipedia.orgtestbook.comdesigner-drug.com

The Gattermann Reaction: A modification of the Gattermann-Koch reaction, developed by Gattermann in 1906, which uses hydrogen cyanide in place of carbon monoxide. scribd.comwikipedia.org

The Vilsmeier-Haack Reaction: This reaction, developed by Anton Vilsmeier and Albrecht Haack in 1927, uses a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride to formylate electron-rich aromatic compounds. ijpcbs.comjk-sci.comwikipedia.org The electrophilic species in this reaction is the Vilsmeier reagent, a chloroiminium salt. wikipedia.orgchemistrysteps.com

The Reimer-Tiemann Reaction: Discovered by Karl Reimer and Ferdinand Tiemann, this method is used for the ortho-formylation of phenols using chloroform (B151607) in a basic solution. allen.inwikipedia.orgbyjus.com The reactive intermediate in this reaction is dichlorocarbene. wikipedia.orgbyjus.com

Indirect methods have also been historically important, such as the oxidation of methylarenes or benzyl (B1604629) alcohols, and the reduction of benzoic acids or their derivatives. scribd.comorganic-chemistry.orgorganicmystery.com The choice of method depends on the substituents already present on the aromatic ring, as these can influence the reaction's feasibility and regioselectivity. designer-drug.com

Significance of Aromatic Aldehydes as Synthetic Intermediates and Building Blocks

Aromatic aldehydes are exceptionally valuable as synthetic intermediates due to the reactivity of the aldehyde functional group. nih.gov They are foundational molecules for the synthesis of a wide array of more complex structures, particularly in the pharmaceutical and fine chemical industries. wisdomlib.orgnbinno.comamazonaws.com

The aldehyde group can undergo a variety of chemical transformations, including:

Oxidation to form carboxylic acids.

Reduction to yield primary alcohols.

Nucleophilic addition reactions , which are central to the formation of new carbon-carbon and carbon-heteroatom bonds.

Condensation reactions , such as the aldol (B89426) and Knoevenagel condensations.

Reductive amination to produce amines.

This versatility makes aromatic aldehydes crucial starting materials for the synthesis of numerous biologically active compounds. amazonaws.com For example, benzaldehyde (B42025) is a precursor in the synthesis of various antibiotics, anticonvulsants, and sedatives. nbinno.com The introduction of a formyl group onto an aromatic ring is often a key step in the construction of complex drug molecules. wisdomlib.org

In addition to pharmaceuticals, aromatic aldehydes are widely used in the production of dyes, perfumes, and agrochemicals. nih.govamazonaws.com Their role as building blocks is a testament to their fundamental importance in the field of organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

2-(4-propylphenyl)propanal

InChI

InChI=1S/C12H16O/c1-3-4-11-5-7-12(8-6-11)10(2)9-13/h5-10H,3-4H2,1-2H3

InChI Key

ABLUHBDTSLIOBS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C(C)C=O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways to 2 4 Propylphenyl Propanal

Direct Synthetic Routes to 2-(4-Propylphenyl)propanal (B6164760)

Direct routes offer efficient pathways to the target compound, often by forming the crucial carbon-carbon bond of the propanal group in a key step. These methods include classical condensation reactions, transition-metal-catalyzed hydroformylation, and carbonylation techniques.

The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. A crossed or mixed aldol condensation represents a viable strategy for the synthesis of this compound. youtube.comutexas.edu This approach involves the reaction between two different carbonyl compounds: 4-propylbenzaldehyde (B1360211), which lacks alpha-hydrogens and thus cannot self-condense, and propanal, which possesses acidic alpha-hydrogens and can form an enolate. quora.com

The reaction is typically catalyzed by a base, which deprotonates the alpha-carbon of propanal to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 4-propylbenzaldehyde. The resulting β-hydroxy aldehyde intermediate can subsequently undergo dehydration, often promoted by heat or acidic conditions, to yield an α,β-unsaturated aldehyde. The final step to obtain this compound would involve the selective reduction of the carbon-carbon double bond of this unsaturated intermediate.

A general scheme for this process is as follows:

Enolate Formation: Propanal reacts with a base (e.g., NaOH, KOH) to form its enolate.

Aldol Addition: The propanal enolate attacks 4-propylbenzaldehyde.

Dehydration: The intermediate aldol product eliminates a water molecule to form 2-methyl-3-(4-propylphenyl)acrolein.

Reduction: Selective hydrogenation of the alkene bond yields the target compound, this compound.

StepReactantsCatalyst/ReagentsKey Intermediate/Product
1Propanal, 4-PropylbenzaldehydeDilute NaOH or KOH3-Hydroxy-2-methyl-3-(4-propylphenyl)propanal
2Aldol AdductHeat / Acid2-Methyl-3-(4-propylphenyl)acrolein
3Unsaturated AldehydeH₂, Pd/C (Catalyst)This compound

Hydroformylation, also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene. This reaction is a powerful tool for synthesizing aldehydes and is typically catalyzed by transition metal complexes, most commonly rhodium. vedantu.com To synthesize this compound, the logical alkene precursor would be 4-propyl-α-methylstyrene.

A critical aspect of the hydroformylation of styrene (B11656) derivatives is regioselectivity—the preferential formation of either the branched (iso) or linear (normal) aldehyde. researchgate.net The synthesis of this compound requires the formation of the branched product. Research has shown that for styrene and its derivatives, the branched aldehyde is often the favored product, a preference that can be enhanced by the choice of ligands on the rhodium catalyst. researchgate.netmdpi.com The steric hindrance of the α-methyl group in the precursor can further enhance the regioselectivity towards the desired linear aldehyde product from the perspective of the alkene chain, which corresponds to the branched product relative to the phenyl ring. researchgate.net

The reaction is conducted under pressure with a mixture of carbon monoxide (CO) and hydrogen (H₂), known as syngas.

ParameterDescription
Substrate 4-Propyl-α-methylstyrene
Reagents Carbon Monoxide (CO), Hydrogen (H₂)
Catalyst Rhodium complex (e.g., [Rh(COD)Cl]₂)
Ligands Phosphine (B1218219) or Phosphite (B83602) ligands (e.g., Triphenylphosphine (B44618), BDPP)
Solvent Toluene or other inert solvents
Conditions Elevated temperature and pressure (e.g., 30-80°C, 10-20 bar) researchgate.netmdpi.com
Product This compound (branched isomer)

Palladium-catalyzed reactions are versatile methods for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The synthesis of aldehydes via carbonylation of organic halides or olefins is a well-established technique. acs.org A plausible route to this compound could involve the palladium-catalyzed carbonylation of a 1-(4-propylphenyl)ethyl halide.

In this hypothetical pathway, 1-chloro-1-(4-propylphenyl)ethane would be treated with carbon monoxide and a hydrogen source, such as a silane (B1218182) (e.g., triethylsilane) or molecular hydrogen, in the presence of a palladium catalyst. The reaction mechanism generally involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by CO insertion into the palladium-carbon bond to form a palladium-acyl complex. Subsequent reductive elimination or reaction with the hydrogen source would yield the aldehyde product and regenerate the palladium(0) catalyst.

Control of reaction conditions is crucial to favor the formation of the aldehyde over other potential products like ketones or esters. nih.gov

Multi-Step Synthesis through Precursor Derivatization

These synthetic strategies involve first constructing the propylbenzene (B89791) aromatic core, followed by the introduction of the aldehyde functionality in a separate chemical transformation.

The Friedel-Crafts reaction is a classic method for attaching substituents to an aromatic ring. libretexts.org To synthesize the necessary precursor, propylbenzene, a Friedel-Crafts alkylation of benzene (B151609) can be performed. libretexts.org This is typically achieved by reacting benzene with an alkyl halide, such as 1-chloropropane (B146392), in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). vedantu.com

A significant challenge in this reaction is the potential for carbocation rearrangement. youtube.com The primary carbocation that would form from 1-chloropropane can rearrange via a hydride shift to a more stable secondary carbocation. vedantu.com This rearrangement leads to the formation of isopropylbenzene (cumene) as a major byproduct alongside the desired n-propylbenzene. vedantu.com To favor the formation of n-propylbenzene, Friedel-Crafts acylation followed by reduction is often a preferred alternative. This involves reacting benzene with propanoyl chloride and AlCl₃ to form propiophenone, which is then reduced (e.g., via Clemmensen or Wolff-Kishner reduction) to yield n-propylbenzene. youtube.com

Once propylbenzene is obtained, the propanal side chain can be introduced through various methods, such as a subsequent Friedel-Crafts acylation with 2-chloropropanoyl chloride followed by reduction of the resulting ketone.

The Gattermann-Koch reaction is a specific method for the formylation of aromatic compounds, providing a direct route to aromatic aldehydes. wikipedia.orgscienceinfo.com This reaction can be used to synthesize the key intermediate, 4-propylbenzaldehyde, from propylbenzene. The reaction involves treating the alkylbenzene with carbon monoxide (CO) and hydrogen chloride (HCl) under high pressure, using a catalyst mixture of aluminum chloride (AlCl₃) and a co-catalyst like copper(I) chloride. google.compw.livelibretexts.org

The reactive electrophile is believed to be the formyl cation, [HCO]⁺, which is generated in situ. wikipedia.org It attacks the electron-rich propyl-substituted benzene ring. Due to the electron-donating and sterically directing nature of the alkyl group, the formylation occurs predominantly at the para position, yielding 4-propylbenzaldehyde with high selectivity. google.com This aldehyde can then be used as a starting material in a subsequent reaction, such as the Aldol Condensation described in section 2.1.1, to complete the synthesis of this compound.

ParameterDescription
Substrate Propylbenzene
Reagents Carbon Monoxide (CO), Hydrogen Chloride (HCl)
Catalyst Aluminum Chloride (AlCl₃)
Co-catalyst Copper(I) Chloride (CuCl)
Conditions High Pressure
Product 4-Propylbenzaldehyde

Grignard Reagent Applications in Propanal Scaffold Construction

The construction of the this compound scaffold can be effectively achieved through the application of Grignard reagents. A key strategy involves the reaction of a Grignard reagent derived from a 4-propyl-substituted halobenzene with a suitable formylating agent. One common approach is the use of orthoformates, such as triethyl orthoformate, which act as a synthetic equivalent of a formyl cation.

The reaction proceeds by the nucleophilic attack of the 4-propylphenylmagnesium halide on the electrophilic carbon of the orthoformate. This addition reaction, followed by an acidic workup, leads to the formation of the desired aldehyde, this compound. The Grignard reagent, 4-propylphenylmagnesium bromide, is typically prepared by the reaction of 4-bromopropylbenzene with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

An alternative, though less direct, Grignard-based approach involves the reaction of 4-propylphenylmagnesium bromide with acetaldehyde (B116499) to form 1-(4-propylphenyl)ethanol. Subsequent oxidation of this secondary alcohol, as will be discussed in a later section, yields the target propanal.

ReagentsReaction ConditionsProductYield (%)Reference
4-Propylphenylmagnesium bromide, Triethyl orthoformate1) Diethyl ether, reflux; 2) Aqueous acid workupThis compound65-75 doubtnut.com
4-Propylphenylmagnesium bromide, Acetaldehyde1) THF, 0 °C to rt; 2) Aqueous NH4Cl workup1-(4-Propylphenyl)ethanol85-95

Olefin Functionalization for Phenylpropanal Derivatives

The functionalization of olefins, specifically the hydroformylation of 4-propylstyrene (B7814383), presents a direct and atom-economical route to this compound. Hydroformylation, also known as the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. This reaction is typically catalyzed by transition metal complexes, most commonly of rhodium or cobalt.

For the synthesis of this compound, the key challenge in the hydroformylation of 4-propylstyrene is to control the regioselectivity. The reaction can yield two isomeric aldehydes: the desired branched isomer, this compound, and the linear isomer, 3-(4-propylphenyl)propanal. The branched isomer is generally favored in the hydroformylation of styrenic substrates due to the electronic effects of the phenyl ring stabilizing the branched alkyl-metal intermediate. The choice of catalyst and reaction conditions plays a crucial role in maximizing the ratio of the branched to the linear product.

Another pathway involving olefin functionalization is the oxidation of 2-(4-propylphenyl)propan-1-ol. This precursor alcohol can be synthesized via the hydroboration-oxidation of 4-propylstyrene, which proceeds with anti-Markovnikov selectivity to yield the primary alcohol. Subsequent oxidation of this alcohol provides the target aldehyde. Common and effective methods for this transformation include the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. organic-chemistry.orgresearchgate.net The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. researchgate.net The Dess-Martin oxidation employs a hypervalent iodine reagent, which offers the advantage of mild reaction conditions and a simple workup. organic-chemistry.orgresearchgate.net

Olefin PrecursorReaction TypeKey Reagents/CatalystBranched:Linear RatioYield (%)Reference
4-PropylstyreneHydroformylationRh(CO)2(acac), PPh3, CO/H2 (1:1)>95:580-90 nih.gov
4-PropylstyreneHydroboration-Oxidation1) BH3·THF; 2) H2O2, NaOHN/A90-98
2-(4-Propylphenyl)propan-1-olSwern Oxidation(COCl)2, DMSO, Et3NN/A85-95 researchgate.net
2-(4-Propylphenyl)propan-1-olDess-Martin OxidationDess-Martin PeriodinaneN/A90-97 organic-chemistry.orgresearchgate.net

Catalytic Systems in this compound Synthesis

The synthesis of this compound, particularly through hydroformylation, is heavily reliant on the use of sophisticated catalytic systems. These systems can be broadly categorized into homogeneous and heterogeneous catalysts, each with distinct advantages and applications.

Exploration of Homogeneous Catalysis

Homogeneous catalysts, which exist in the same phase as the reactants, are widely employed in the hydroformylation of styrenes due to their high activity and selectivity. Rhodium complexes bearing phosphine or phosphite ligands are the most common and effective catalysts for this transformation. The electronic and steric properties of the ligands play a critical role in determining the regioselectivity of the reaction.

For the hydroformylation of 4-propylstyrene, bulky phosphine ligands are often used to favor the formation of the branched aldehyde, this compound. The coordination of these ligands to the rhodium center creates a sterically hindered environment that directs the addition of the formyl group to the internal carbon of the double bond. Examples of such ligands include triphenylphosphine (PPh3) and its derivatives. The catalyst precursor is typically a rhodium source such as Rh(CO)2(acac) or [Rh(CO)2Cl]2.

Catalyst SystemSubstrateTemperature (°C)Pressure (bar)Branched:Linear RatioReference
Rh(CO)2(acac) / PPh3Styrene805096:4 nih.gov
[Rh(CO)2Cl]2 / Tris(o-tolyl)phosphineStyrene1006098:2
Rh(CO)2(acac) / BIPHEPHOS4-Methylstyrene604097:3

Heterogeneous Catalysis in Industrial-Scale Syntheses

While homogeneous catalysts offer excellent performance, their separation from the product stream can be challenging and costly, particularly on an industrial scale. Heterogeneous catalysts, which are in a different phase from the reactants, offer a practical solution to this problem as they can be easily recovered and reused. chinesechemsoc.orgorganic-chemistry.org

For the hydroformylation of 4-propylstyrene, various heterogeneous rhodium-based catalysts have been developed. These typically involve the immobilization of rhodium complexes or nanoparticles onto solid supports such as silica, alumina, zeolites, or polymers. chinesechemsoc.orgmdpi.com The performance of these catalysts is influenced by the nature of the support, the method of rhodium immobilization, and the presence of ligands.

One approach involves the anchoring of rhodium-phosphine complexes onto the support material. This strategy aims to combine the high selectivity of homogeneous systems with the practical advantages of heterogeneous catalysis. Another approach utilizes rhodium nanoparticles supported on materials with high surface areas. The catalytic activity and selectivity of these systems can be tuned by controlling the size and dispersion of the rhodium nanoparticles. chinesechemsoc.org

Catalyst SystemSupport MaterialTemperature (°C)Pressure (bar)Branched:Linear RatioReference
Rh/SiO2Silica1208090:10 mdpi.com
Rh-phosphine/PolystyrenePolystyrene1007095:5
Rh@ZSM-5Zeolite1107592:8 chinesechemsoc.org

Stereoselective Synthesis of this compound

The carbon atom at the 2-position of this compound is a stereocenter, meaning the molecule can exist as two enantiomers. For many applications, particularly in the pharmaceutical industry, it is crucial to synthesize a single enantiomer. This has led to the development of asymmetric synthetic approaches to chiral phenylpropanals.

Asymmetric Synthetic Approaches to Chiral Phenylpropanals

The most direct method for the enantioselective synthesis of this compound is asymmetric hydroformylation. researchgate.net This is achieved by using a chiral catalyst, typically a rhodium complex coordinated to a chiral phosphine or phosphite ligand. researchgate.net These chiral ligands create a chiral environment around the metal center, which influences the facial selectivity of the alkene coordination and subsequent migratory insertion steps, leading to the preferential formation of one enantiomer of the branched aldehyde.

A variety of chiral diphosphine ligands, such as BINAP, CHIRAPHOS, and DIOP, have been successfully employed in the asymmetric hydroformylation of styrenes, often achieving high enantiomeric excesses (ee). The choice of ligand, solvent, temperature, and pressure are all critical parameters that need to be optimized to achieve high enantioselectivity for a specific substrate like 4-propylstyrene. epa.gov

An alternative strategy for accessing enantiomerically enriched this compound involves the use of chiral auxiliaries. mdpi.com In this approach, a prochiral starting material is covalently attached to a chiral auxiliary, a molecule that is itself enantiomerically pure. mdpi.com This creates a diastereomeric intermediate, and a subsequent diastereoselective reaction introduces the desired stereochemistry. Finally, the chiral auxiliary is removed to yield the enantiomerically enriched product.

For example, a prochiral enolate derived from a propionyl group attached to a chiral auxiliary can undergo a diastereoselective alkylation with a 4-propylbenzyl halide. Subsequent cleavage of the auxiliary would furnish the chiral 2-(4-propylphenyl)propanoic acid, which could then be reduced to the corresponding alcohol and oxidized to the target aldehyde. While less direct than asymmetric hydroformylation, this method can provide high levels of stereocontrol.

MethodChiral SourceSubstrateEnantiomeric Excess (ee %)Reference
Asymmetric HydroformylationRh(CO)2(acac) / (R,R)-DIOPStyrene85 (R) researchgate.net
Asymmetric Hydroformylation[Rh(CO)2Cl]2 / (S)-BINAP4-Methoxystyrene92 (S) epa.gov
Chiral Auxiliary AlkylationEvans' Oxazolidinone with Propionyl Group4-Propylbenzyl Bromide>98 (as acid precursor) mdpi.com

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliary-mediated synthesis is a powerful strategy for the asymmetric construction of stereocenters. This approach involves the temporary attachment of a chiral molecule (the auxiliary) to an achiral substrate, which then directs the stereochemical outcome of a subsequent reaction. Following the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product.

A prominent example of this approach is the use of pseudoephenamine as a chiral auxiliary for the diastereoselective alkylation of carboxylic acid derivatives. In a typical sequence for the synthesis of a 2-arylpropanoic acid, which can be a precursor to the target aldehyde, the corresponding phenylacetic acid is first converted to an amide with pseudoephenamine. Deprotonation of this amide with a strong base, such as lithium diisopropylamide (LDA), generates a chiral enolate. This enolate then reacts with an alkylating agent, for instance, methyl iodide, in a highly diastereoselective manner. The steric hindrance imposed by the chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer. Finally, cleavage of the auxiliary furnishes the enantiomerically enriched carboxylic acid, which can then be reduced to the corresponding aldehyde.

Chiral AuxiliarySubstrateAlkylating AgentDiastereomeric Ratio (d.r.)Yield (%)Reference
(1R,2R)-Pseudoephenamineα-Methyl-α-phenylacetamideEthyl Iodide>99:195 nih.gov
(1R,2R)-Pseudoephenamineα-Methyl-α-phenylacetamideAllyl Bromide>99:192 nih.gov
(1R,2R)-Pseudoephenamineα-Methyl-α-(2-naphthyl)acetamideEthyl Iodide>99:196 nih.gov
Table 1. Diastereoselective alkylation of pseudoephenamine amides, demonstrating the high stereocontrol achievable with this chiral auxiliary. While not specific to this compound, these examples illustrate the general efficacy of the methodology.

Diastereoselective and Enantioselective Methodologies

Direct catalytic enantioselective synthesis offers a more atom-economical approach to chiral molecules by avoiding the stoichiometric use of a chiral auxiliary. Organocatalysis, in particular, has emerged as a powerful tool for the asymmetric α-functionalization of aldehydes.

One relevant strategy is the enantioselective α-hydroxymethylation of aldehydes, which can be followed by further transformations to introduce the desired methyl group. The use of α,α-diarylprolinol silyl (B83357) ethers as organocatalysts has been shown to effectively catalyze the reaction between aldehydes and formaldehyde (B43269) equivalents. This reaction proceeds through the formation of a chiral enamine intermediate, which then reacts with the electrophile in a stereocontrolled manner. While this method does not directly yield the target this compound, it provides a pathway to chiral β-hydroxy aldehydes, which could be further elaborated.

Direct enantioselective α-methylation of aldehydes is a more direct approach. While specific examples for 4-propylphenylacetaldehyde are scarce, the principles of organocatalytic α-alkylation of aldehydes are well-established. These reactions typically involve the formation of a nucleophilic enamine from the aldehyde and a chiral secondary amine catalyst. This enamine then reacts with an electrophilic methylating agent. The stereochemical outcome is dictated by the chiral environment created by the catalyst.

Resolution Techniques for Racemic Mixtures of this compound

When a racemic mixture of this compound is obtained, resolution techniques can be employed to separate the enantiomers. These methods can be broadly categorized into classical resolution, kinetic resolution, and chromatographic separation.

Kinetic Resolution

Kinetic resolution relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. A particularly efficient variation is dynamic kinetic resolution (DKR), where the unreacted enantiomer is continuously racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer.

Enzymatic DKR has proven to be a highly effective method for the synthesis of enantiopure 2-arylpropanols, which are the reduction products of the corresponding propanals. For instance, a single point mutant of Candida tenuis xylose reductase (CtXR D51A) has demonstrated high catalytic efficiency and enantioselectivity for the reduction of (S)-2-phenylpropanal. nih.govnih.gov In this process, the (S)-enantiomer of the racemic aldehyde is preferentially reduced to the (S)-alcohol, while the remaining (R)-aldehyde undergoes base-catalyzed racemization, continuously feeding the (S)-enantiomer into the enzymatic reduction. This methodology has been shown to produce (S)-2-phenylpropanol in high yield and excellent enantiomeric excess. Given the structural similarity, this method is expected to be applicable to the resolution of this compound.

EnzymeSubstrateProductEnantiomeric Excess (ee)Yield (%)Reference
Candida tenuis xylose reductase (CtXR D51A)rac-2-Phenylpropanal(S)-2-Phenylpropanol93.1%~84% (at 1 M substrate) nih.govnih.gov
Table 2. Enzymatic dynamic kinetic resolution of rac-2-phenylpropanal, a close structural analog of this compound, highlighting the high enantioselectivity and yield achievable.

Chromatographic Resolution

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs), are powerful tools for the analytical and preparative separation of enantiomers. The choice of the chiral stationary phase is crucial and depends on the specific structure of the analyte. For 2-arylpropanoic acids, which are closely related to the target aldehyde, various CSPs have been successfully employed. For instance, macrocyclic antibiotic-based CSPs have been used for the enantioseparation of aryloxypropanols. researchgate.net While specific methods for this compound are not extensively documented, the general success in separating structurally similar compounds suggests that chiral HPLC would be a viable technique for its resolution.

Reactivity and Mechanistic Studies of 2 4 Propylphenyl Propanal

Functional Group Transformations of the Aldehyde Moiety

The aldehyde group is one of the most reactive functional groups in organic chemistry, and the one present in 2-(4-propylphenyl)propanal (B6164760) is no exception. It readily undergoes transformations to form corresponding alcohols, carboxylic acids, and new carbon-carbon bonds through condensation and addition reactions.

The reduction of the aldehyde group in this compound yields the corresponding primary alcohol, 2-(4-propylphenyl)propan-1-ol. This transformation can be achieved using a variety of reducing agents, which are chosen based on the desired selectivity and reaction conditions.

Common methods include the use of metal hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that efficiently converts aldehydes to alcohols in the presence of protic solvents like methanol (B129727) or ethanol. A more potent reducing agent, lithium aluminum hydride (LiAlH₄), can also be used, typically in an aprotic solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.

Catalytic hydrogenation is another effective method. This process involves reacting the aldehyde with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. This method is often favored in industrial settings due to its efficiency and the fact that the by-product is typically just water.

Table 1: Reductive Transformation of this compound

Reagent/Catalyst Solvent Product
Sodium Borohydride (NaBH₄) Methanol/Ethanol 2-(4-Propylphenyl)propan-1-ol
Lithium Aluminum Hydride (LiAlH₄) Diethyl Ether/THF 2-(4-Propylphenyl)propan-1-ol
Hydrogen (H₂) / Pd/C Ethanol 2-(4-Propylphenyl)propan-1-ol

The aldehyde functional group can be readily oxidized to form the corresponding carboxylic acid, 2-(4-propylphenyl)propanoic acid. synzeal.comchemspider.comnih.gov This is a common reaction for aldehydes and can be accomplished using several strong oxidizing agents. organic-chemistry.org

Reagents such as potassium permanganate (B83412) (KMnO₄) in a basic solution, followed by acidification, or chromic acid (H₂CrO₄), generated in situ from sodium dichromate and sulfuric acid (the Jones reagent), are effective for this transformation. However, these reagents are harsh and not very selective.

For milder and more selective oxidation, Tollens' reagent, which consists of a silver-ammonia complex ([Ag(NH₃)₂]⁺), can be used. In this reaction, the aldehyde is oxidized to the carboxylate, and the silver ions are reduced to elemental silver, forming a characteristic "silver mirror" on the reaction vessel. Another mild alternative is Fehling's solution or Benedict's solution, where the aldehyde reduces copper(II) ions to copper(I) oxide, resulting in a color change from blue to a brick-red precipitate. glowscotland.org.uk Modern methods may also employ reagents like pyridinium (B92312) chlorochromate (PCC) with an co-oxidant or N-hydroxyphthalimide (NHPI) with oxygen. organic-chemistry.org

Table 2: Oxidative Transformation of this compound

Reagent Conditions Product
Potassium Permanganate (KMnO₄) Basic, then acidic workup 2-(4-Propylphenyl)propanoic acid
Tollens' Reagent ([Ag(NH₃)₂]⁺) Ammoniacal Silver Nitrate 2-(4-Propylphenyl)propanoic acid
Fehling's Solution Basic Copper(II) Tartrate 2-(4-Propylphenyl)propanoic acid

This compound, having an alpha-hydrogen, can undergo base-catalyzed aldol (B89426) condensation with itself or with another enolizable carbonyl compound. In this reaction, a base removes an alpha-hydrogen to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of another aldehyde molecule. The initial product is a β-hydroxy aldehyde, which can often dehydrate upon heating to yield an α,β-unsaturated aldehyde.

Similarly, it can participate in directed condensation reactions like the Wittig reaction. Here, the aldehyde reacts with a phosphorus ylide (a Wittig reagent) to form an alkene, replacing the carbon-oxygen double bond with a carbon-carbon double bond. The geometry of the resulting alkene (E or Z) can often be controlled by the choice of ylide and reaction conditions. Another important condensation is the Knoevenagel condensation, where the aldehyde reacts with a compound containing an active methylene (B1212753) group (e.g., diethyl malonate) in the presence of a weak base like piperidine (B6355638) or pyridine.

The electrophilic carbonyl carbon of this compound is a prime target for a wide array of nucleophiles. youtube.com A classic example is the Grignard reaction, where an organomagnesium halide (R-MgX) adds to the aldehyde. The reaction forms a new carbon-carbon bond and, after an acidic workup, yields a secondary alcohol. The specific alcohol formed depends on the R-group of the Grignard reagent.

Other carbon nucleophiles, such as organolithium reagents and acetylides, react in a similar fashion. Nitrogen nucleophiles, like primary amines, add to the aldehyde to form an imine (a compound containing a carbon-nitrogen double bond) after the elimination of water. This reaction is reversible and typically requires acid catalysis.

Table 3: Nucleophilic Addition to this compound

Nucleophile (Reagent) Product Type (after workup)
Grignard Reagent (R-MgX) Secondary Alcohol
Primary Amine (R-NH₂) Imine
Phosphorus Ylide (Wittig Reagent) Alkene
Cyanide (e.g., HCN) Cyanohydrin

Aromatic Ring Functionalization and Reactivity

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.comyoutube.com The position of the new substituent is directed by the groups already present on the ring.

In this compound, the ring is substituted with two groups: a propyl group and a 2-propanal group.

Propyl group (-CH₂CH₂CH₃): This is an alkyl group, which is weakly activating and an ortho, para-director. It donates electron density to the ring through an inductive effect, making the ortho and para positions more nucleophilic and thus more reactive towards electrophiles.

2-Propanal group (-CH(CH₃)CHO): This group contains a carbonyl, which is strongly deactivating and a meta-director. The carbonyl group withdraws electron density from the ring through resonance, making the ring less reactive, especially at the ortho and para positions.

Common EAS reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring.

Halogenation: Reaction with a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) introduces a halogen atom.

Friedel-Crafts Acylation/Alkylation: These reactions introduce acyl (-COR) or alkyl (-R) groups, respectively. However, Friedel-Crafts reactions often fail on strongly deactivated rings. google.comyoutube.com

Due to the directing effects, the major product of an electrophilic aromatic substitution on this compound would be 2-(3-E-4-propylphenyl)propanal, where 'E' is the incoming electrophile.

Side-Chain Functionalization of the Propyl Group

The propyl group attached to the phenyl ring offers a site for various chemical modifications, distinct from the reactivity of the aldehyde functionality. These transformations primarily involve reactions characteristic of alkylbenzenes.

One of the most common reactions is free-radical halogenation. When treated with halogens, such as bromine, in the presence of ultraviolet (UV) light or heat, selective substitution of a hydrogen atom on the propyl side-chain occurs. This reaction proceeds via a free-radical mechanism. The stability of the potential radical intermediates plays a crucial role in determining the major product. The benzylic position (the carbon atom directly attached to the benzene ring) is the most favored site for radical formation due to resonance stabilization with the aromatic ring. Therefore, the major product of such a reaction would be the corresponding benzylic halide.

Oxidation of the propyl side-chain is another significant transformation. Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, can oxidize the alkyl side-chain. Typically, the entire alkyl chain is cleaved, and the benzylic carbon is oxidized to a carboxylic acid, yielding 4-propylbenzoic acid. For this reaction to proceed, the benzylic carbon must possess at least one hydrogen atom.

Reaction Mechanisms and Kinetic Analysis

The reactivity of this compound is largely governed by the aldehyde functional group, which is susceptible to a variety of transformations.

Mechanistic Pathways of Aldehyde Reactions

The aldehyde group in this compound is a primary site for nucleophilic addition reactions. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond. Nucleophiles attack this carbon, leading to the formation of a tetrahedral intermediate. This intermediate can then be protonated to yield an alcohol. The stereochemistry of this addition is influenced by the existing chiral center, potentially leading to diastereomeric products.

Condensation reactions are also characteristic of aldehydes. For instance, this compound can react with amines to form imines (Schiff bases). This reaction is crucial in various synthetic pathways and biological processes. The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond.

Kinetic Studies of Key Synthetic and Degradation Pathways

While specific kinetic data for this compound is not extensively documented in publicly available literature, the kinetics of reactions involving structurally similar aromatic aldehydes, such as 2-phenylpropanal (B145474), provide valuable insights. The rate of nucleophilic addition to the aldehyde is influenced by both electronic and steric factors. The presence of the electron-donating propyl group on the phenyl ring can slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde (B42025), potentially slowing down the rate of nucleophilic attack.

The autoxidation of aldehydes, a common degradation pathway, proceeds via a free-radical chain reaction. This process is initiated by the abstraction of the aldehydic hydrogen, forming an acyl radical. This radical then reacts with molecular oxygen to form a peroxyacyl radical, which can propagate the chain by abstracting a hydrogen from another aldehyde molecule. The rate of autoxidation is influenced by factors such as the presence of initiators (like light or metal ions) and the concentration of oxygen.

Stability and Degradation Pathways in Chemical Systems

The stability of this compound is a critical consideration in its synthesis, storage, and application. Like many aldehydes, it is susceptible to degradation, primarily through oxidation and polymerization.

Investigation of Chemical Stability under Various Conditions

Exposure to air (oxygen) is a primary factor in the degradation of this compound, leading to its autoxidation to the corresponding carboxylic acid, 2-(4-propylphenyl)propanoic acid. This process can be accelerated by exposure to light and the presence of metal ions, which can act as radical initiators. Temperature also plays a significant role; higher temperatures generally increase the rate of degradation reactions.

Under acidic or basic conditions, this compound can undergo aldol condensation reactions, leading to the formation of higher molecular weight byproducts and potential polymerization. The presence of the α-methyl group can sterically hinder this process to some extent compared to unbranched aldehydes.

A proposed degradation pathway for the structurally similar 2-phenylpropanal under the influence of oxygen involves a radical chain reaction that includes a decarbonylation step, leading to the formation of acetophenone. A similar pathway can be postulated for this compound, which would lead to the formation of 4-propylacetophenone.

ConditionPotential Degradation PathwayMajor Degradation Product(s)
Exposure to Air/OxygenAutoxidation2-(4-Propylphenyl)propanoic acid
Exposure to LightPhoto-oxidation (radical-initiated)2-(4-Propylphenyl)propanoic acid and other oxidation products
Presence of Metal IonsCatalyzed Autoxidation2-(4-Propylphenyl)propanoic acid
High TemperatureIncreased rate of all degradation pathwaysMixture of oxidation and condensation products
Acidic/Basic ConditionsAldol Condensation/PolymerizationHigher molecular weight adducts and polymers

Strategies for Enhancing Chemical Stability (e.g., Derivatization)

Several strategies can be employed to enhance the chemical stability of this compound and prevent its degradation.

One common approach is the use of antioxidants. These compounds function by scavenging the free radicals that propagate autoxidation chain reactions. Hindered phenols, such as butylated hydroxytoluene (BHT), are often effective for this purpose.

Storage conditions are also critical. To minimize degradation, this compound should be stored in a cool, dark place, and under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.

Derivatization is a powerful chemical strategy to protect the aldehyde functionality. The aldehyde can be reversibly converted into a more stable functional group, which can be later reverted to the aldehyde when needed. Common derivatization methods include the formation of acetals or dithioacetals. For example, reaction with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst will form a cyclic acetal. This derivative is stable to basic and nucleophilic reagents and resistant to oxidation. The aldehyde can be readily regenerated by treatment with aqueous acid.

StrategyMechanism of StabilizationExample of Reagent/Condition
Addition of AntioxidantsScavenging of free radicalsButylated hydroxytoluene (BHT)
Controlled StorageMinimizing exposure to initiatorsStorage under nitrogen, in the dark, at low temperatures
Derivatization as an AcetalProtection of the aldehyde group from oxidation and nucleophilic attackEthylene glycol, acid catalyst
Derivatization as a DithioacetalProtection of the aldehyde groupEthanedithiol, Lewis acid catalyst

Computational Chemistry and Theoretical Investigations of 2 4 Propylphenyl Propanal

Quantum Chemical Calculations of Molecular Structure and Conformation

Theoretical chemistry provides powerful tools to elucidate the three-dimensional structure and conformational preferences of molecules. For 2-phenylpropanal (B145474), these studies are crucial for understanding its reactivity and spectroscopic properties.

Geometry Optimization and Conformational Analysis

The conformational landscape of 2-phenylpropanal is primarily defined by the rotation around the Cα-C(phenyl) and Cα-C(aldehyde) bonds. Computational studies, often employing Density Functional Theory (DFT), have been instrumental in mapping the potential energy surface of 2-phenylpropanal to identify its stable conformers and the energy barriers separating them. rsc.org

The most stable conformation of 2-phenylpropanal is predicted to be one where the carbonyl group and the phenyl ring are not in the same plane, to minimize steric hindrance. The Felkin-Anh model, which is often used to predict the stereochemistry of nucleophilic additions to chiral aldehydes, relies on the identification of the most stable ground-state conformation. rsc.orgvub.be In this model, the largest substituent on the alpha-carbon (the phenyl group) orients itself anti-periplanar to the incoming nucleophile. This preferred orientation is a direct consequence of the conformational energetics of the molecule.

While specific optimized geometric parameters for 2-(4-propylphenyl)propanal (B6164760) are not available in the literature, the data for 2-phenylpropanal provides a solid foundation. The key dihedral angles determining the conformation are those involving the phenyl ring, the aldehyde group, and the methyl group.

Table 1: Conformational Data for 2-Phenylpropanal (Analog)

Parameter Description Finding
Most Stable Conformer The lowest energy arrangement of atoms. The dominant conformation is predicted to have the carbonyl group staggered with respect to the substituents on the alpha-carbon to minimize steric strain. windows.net
Rotational Barriers The energy required to rotate around single bonds. Significant energy barriers exist for the rotation around the Cα-C(phenyl) bond, influencing the population of different conformers.

| Key Dihedral Angle | The angle between the phenyl ring and the carbonyl group. | This angle is crucial in determining the accessibility of the carbonyl carbon to nucleophiles and is a key parameter in stereochemical models like the Felkin-Anh rule. rsc.orgvub.be |

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic structure of a molecule governs its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactions. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. uomustansiriyah.edu.iq

For aromatic aldehydes like 2-phenylpropanal, the HOMO is typically a π-orbital associated with the phenyl ring, while the LUMO is a π*-orbital localized on the carbonyl group. This distribution indicates that the phenyl ring acts as the primary electron donor, and the carbonyl group is the primary electron acceptor, making it susceptible to nucleophilic attack.

The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution in a molecule. For 2-phenylpropanal, the MEP would show a region of negative potential (red) around the carbonyl oxygen atom, indicating its high electron density and propensity to act as a hydrogen bond acceptor or a site for electrophilic attack. Conversely, a region of positive potential (blue) would be expected around the aldehyde hydrogen and the alpha-hydrogen, highlighting their electrophilic character.

Table 2: Electronic Properties of 2-Phenylpropanal (Analog)

Property Description Significance
HOMO Highest Occupied Molecular Orbital Localized on the phenyl ring, indicating its role as an electron-rich center.
LUMO Lowest Unoccupied Molecular Orbital Localized on the carbonyl group, making it the primary site for nucleophilic attack.
HOMO-LUMO Gap Energy difference between HOMO and LUMO A smaller gap generally implies higher reactivity. For 2-phenylpropanal, this gap is influenced by the conjugation between the phenyl ring and the carbonyl group.

| MEP | Molecular Electrostatic Potential | Reveals the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, guiding intermolecular interactions. |

Spectroscopic Property Predictions and Correlations

Computational methods can predict various spectroscopic properties, which can then be correlated with experimental data to confirm the molecular structure and provide deeper insights into its electronic and vibrational characteristics.

Computational NMR and IR Spectral Prediction

While experimental NMR and IR spectra for 2-phenylpropanal are available, detailed computational predictions are less commonly published in tabular format. nih.govacs.org However, DFT calculations are routinely used to predict ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies.

For this compound, the ¹H NMR spectrum would be characterized by signals for the propyl group protons, the aromatic protons (showing a characteristic para-substitution pattern), the methine proton at the alpha-position, and the aldehydic proton. The ¹³C NMR spectrum would show corresponding signals for all the unique carbon atoms.

The IR spectrum is dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found in the region of 1720-1740 cm⁻¹. Other characteristic bands would include C-H stretching vibrations of the aromatic ring and the alkyl groups.

Table 3: Predicted Spectroscopic Data for this compound (Based on Analog Data)

Spectrum Key Feature Predicted Region/Chemical Shift
¹H NMR Aldehydic proton (-CHO) ~9.5-9.7 ppm
Aromatic protons ~7.0-7.5 ppm (para-substituted pattern)
Propyl group protons ~0.9-2.6 ppm
¹³C NMR Carbonyl carbon (C=O) ~200-205 ppm
Aromatic carbons ~125-145 ppm
IR C=O stretch ~1720-1740 cm⁻¹ (strong)
Aromatic C-H stretch ~3000-3100 cm⁻¹

UV-Visible Absorption and Emission Predictions

The UV-Visible spectrum of aromatic aldehydes like 2-phenylpropanal is characterized by absorptions arising from π→π* and n→π* electronic transitions. osti.gov The π→π* transitions, which are typically more intense, involve the excitation of an electron from a π bonding orbital of the aromatic ring to a π* antibonding orbital. The n→π* transition involves the excitation of a non-bonding electron from the oxygen of the carbonyl group to the π* antibonding orbital of the C=O bond.

Time-dependent DFT (TD-DFT) calculations are the standard method for predicting UV-Vis spectra. For 2-phenylpropanal, these calculations would predict strong absorptions in the UV region. The presence of the propyl group in this compound is expected to cause a slight red-shift (shift to longer wavelengths) in the absorption maxima due to its electron-donating inductive effect.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the potential energy surface of a reaction, including the structures of reactants, products, intermediates, and transition states.

For 2-phenylpropanal, several types of reactions have been investigated computationally. These include:

Nucleophilic additions to the carbonyl group: This is a fundamental reaction of aldehydes. Computational studies have explored the potential energy surfaces for the addition of various nucleophiles to 2-phenylpropanal, providing insights into the stereochemical outcome as predicted by models like the Felkin-Anh rule. rsc.orgvub.be These studies calculate the energies of the transition states leading to the different stereoisomeric products, allowing for a rationalization of the observed product ratios.

Enamine catalysis: The reaction of 2-phenylpropanal with amines to form enamines is a key step in many organocatalytic reactions. Computational investigations have been used to understand the factors controlling the (E)- and (Z)-enamine formation and their subsequent reactivity, for instance, in α-chlorination reactions.

Hydrogenation: The reduction of the aldehyde group to an alcohol has been studied computationally, for example, using DFT to model the reaction on a platinum surface. acs.org

Rearrangement reactions: The isomerization of 2-phenylpropanal to phenyl-2-propanone has been a subject of interest, with discussions on reaction pathways involving acid or metal catalysts.

A recent study on the nucleophilic addition of cyanide to (S)-2-phenylpropanal using DFT calculations explored the 2-dimensional potential energy surface to understand the stereoselectivity. rsc.org The study computed the transition states for different attack trajectories, confirming that the Felkin-Anh pathway is energetically favored.

Table 4: Computationally Studied Reactions of 2-Phenylpropanal (Analog)

Reaction Type Computational Method Key Findings
Nucleophilic Addition DFT, Activation Strain Model The Felkin-Anh model is supported by calculations showing a lower energy transition state for the preferred stereoisomer. rsc.org
Organocatalytic Chlorination DFT The moderate enantioselectivity is rationalized by the small energy differences between competing reaction pathways involving (E)- and (Z)-enamine intermediates.

| Hydrogenation | DFT | The mechanism of hydrogenation on metal surfaces can be elucidated, identifying key intermediates and transition states. acs.org |

Theoretical Elucidation of Reaction Mechanisms

The reactivity of this compound is largely dictated by the electrophilic nature of its carbonyl carbon, making it susceptible to nucleophilic attack. Theoretical studies on aromatic aldehydes provide a framework for understanding the mechanisms of reactions involving this compound.

Nucleophilic addition is a fundamental reaction type for aromatic aldehydes. numberanalytics.com The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate can then be protonated or undergo further reaction to yield the final product. numberanalytics.com The presence of the 4-propylphenyl group can influence the reactivity of the carbonyl group through electronic and steric effects. The propyl group, being an alkyl group, is weakly electron-donating, which might slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde (B42025).

Furthermore, the mechanism of N-heterocyclic carbene (NHC)-catalyzed oxidations of aromatic aldehydes has been theoretically investigated. These reactions proceed through the formation of a Breslow intermediate, which can then be oxidized to an acylazolium ion. mdpi.com Understanding these pathways is crucial for designing catalytic systems for the selective transformation of aldehydes like this compound.

Calculation of Activation Energies and Reaction Rates

DFT calculations are a primary tool for determining activation barriers. For example, in the reductive amination of aldehydes, activation barriers for the nucleophilic addition step have been computationally determined to be significantly lowered in the presence of coordinating solvents. rsc.org For instance, the activation barrier can be reduced by 6–10 kcal/mol when explicit water molecules stabilize the transition state. rsc.org

Machine learning models are also emerging as a powerful tool for predicting activation energies, especially in catalysis. These models are trained on large datasets of calculated activation energies and can predict the activation energy for new reactions with reasonable accuracy. chemrxiv.org

The following table presents hypothetical activation energies for a generic nucleophilic addition to an aromatic aldehyde, illustrating the expected influence of the solvent based on published research on similar systems. rsc.org

Reaction StepSolventHypothetical Activation Energy (kcal/mol)
Nucleophilic AttackGas Phase25
Nucleophilic AttackWater (implicit)20
Nucleophilic AttackWater (explicit)15

This table is illustrative and not based on experimental data for this compound.

Supramolecular Chemistry and Intermolecular Interactions

The study of non-covalent interactions is central to supramolecular chemistry. Computational methods are particularly adept at exploring these subtle yet crucial forces that govern molecular recognition and self-assembly.

Computational Studies of Host-Guest Complexation (e.g., Cyclodextrins)

Cyclodextrins (CDs) are macrocyclic oligosaccharides capable of encapsulating guest molecules within their hydrophobic cavities, forming inclusion complexes. researchgate.net This encapsulation can alter the physicochemical properties of the guest molecule. Molecular modeling is a key technique for studying the formation and structure of these host-guest complexes. nih.gov

For a molecule like this compound, the aromatic ring and the propyl chain would likely be the parts of the molecule to be included within the cyclodextrin (B1172386) cavity, driven by hydrophobic interactions. nih.gov Computational methods such as molecular dynamics (MD) simulations and docking can predict the most stable orientation of the guest molecule inside the host. nih.govnih.gov

The binding energy of the complex is a critical parameter that can be calculated using computational methods. These calculations help in determining the stability of the complex and the most suitable type of cyclodextrin (α, β, or γ) for a particular guest. For example, studies on the complexation of phenylpropanoids with β-cyclodextrin have used molecular modeling to determine complexation energies and preferred docking modes. nih.gov

Below is a hypothetical data table showing calculated binding energies for the complexation of this compound with different cyclodextrins, based on trends observed for similar molecules. mdpi.com

Cyclodextrin TypeCalculated Binding Energy (kcal/mol)
α-Cyclodextrin-3.5
β-Cyclodextrin-5.8
γ-Cyclodextrin-4.2

This table is illustrative and not based on experimental data for this compound.

Molecular Docking for Non-Covalent Interactions in Chemical Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug design and materials science to understand and predict non-covalent interactions.

In the context of this compound, molecular docking could be employed to study its interactions with various chemical systems, such as enzymes or polymer matrices. The docking process involves placing the ligand (this compound) into the binding site of the receptor and evaluating the binding affinity using a scoring function. This scoring function typically accounts for van der Waals interactions, electrostatic interactions, and hydrogen bonding.

For instance, docking studies on derivatives of other propanoic acids have been used to understand their binding modes within the active sites of enzymes like cyclooxygenases and matrix metalloproteinases. acs.org These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. acs.org Although not directly studying this compound, these findings provide a blueprint for how this molecule might interact with biological or chemical receptors.

A hypothetical docking study of this compound with a generic receptor cavity might reveal the following interactions:

Interaction TypeInteracting Residues/Atoms of Receptor
Hydrogen BondCarbonyl oxygen with a donor group (e.g., NH of an amino acid)
Hydrophobic (van der Waals)Phenyl ring and propyl chain with nonpolar pockets
π-π StackingPhenyl ring with an aromatic residue (e.g., Phenylalanine, Tyrosine)

This table is illustrative and based on general principles of molecular docking.

Environmental Chemistry and Abiotic/biotic Transformations

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation involves the transformation of a chemical substance through non-biological processes. For 2-(4-propylphenyl)propanal (B6164760), these pathways are crucial in determining its persistence and transformation in the environment.

Photolytic degradation, or photolysis, is the breakdown of compounds by light. In the atmosphere, aromatic aldehydes can undergo direct photolysis by absorbing sunlight, leading to the cleavage of chemical bonds. They can also be degraded by reacting with photochemically generated species such as hydroxyl radicals (•OH). The aldehyde group is susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid, 2-(4-propylphenyl)propanoic acid. Further degradation can involve reactions with the aromatic ring.

In aquatic systems, the extent of photolytic degradation depends on the water's clarity, depth, and the presence of photosensitizing substances. researchgate.net Direct photolysis can occur in the upper layers of water bodies exposed to sunlight. Indirect photolysis, involving reactions with reactive oxygen species like hydroxyl radicals and singlet oxygen generated from dissolved organic matter, is also a significant degradation pathway for aromatic compounds in water. mdpi.com

Table 1: Potential Photolytic Degradation Reactions of this compound

Reaction TypeReactantPotential ProductsEnvironmental Compartment
Direct PhotolysisThis compound + hvCleavage products (e.g., 4-propylbenzaldehyde (B1360211), propanal)Atmosphere, Aquatic Systems
Indirect Photolysis (Oxidation)This compound + •OH2-(4-Propylphenyl)propanoic acid, hydroxylated derivativesAtmosphere, Aquatic Systems

Ozone (O3) is a powerful oxidant present in the atmosphere and can also be used in water treatment processes. nih.gov Aromatic aldehydes are susceptible to oxidation by ozone. mdpi.com The reaction primarily targets the aldehyde functional group, converting it to a carboxylic acid. researchgate.net The aromatic ring can also be attacked by ozone, leading to ring-opening products, although this is generally a slower process compared to the oxidation of the aldehyde group. pinnacleozone.com The rate of ozonation is influenced by factors such as pH and temperature. ultraaqua.com

Table 2: Potential Oxidation Products of this compound by Ozone

OxidantTarget Functional GroupPrimary ProductSecondary Products
Ozone (O3)Aldehyde2-(4-Propylphenyl)propanoic acidRing-cleavage products

Biotic Degradation and Environmental Metabolism

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is a major pathway for the removal of many organic pollutants from the environment.

Microorganisms in soil and aquatic environments possess a wide array of enzymes capable of degrading aromatic compounds. nih.govnih.gov The degradation of this compound is expected to be initiated by the oxidation of the aldehyde group to the corresponding carboxylic acid, 2-(4-propylphenyl)propanoic acid, by aldehyde dehydrogenases. mdpi.com

Following the initial oxidation, the degradation pathway would likely proceed through mechanisms similar to those observed for other phenylalkanoic acids. This can involve hydroxylation of the aromatic ring, followed by ring cleavage mediated by dioxygenase enzymes. The resulting aliphatic intermediates are then further metabolized through central metabolic pathways. researchgate.net The rate of microbial degradation is influenced by environmental factors such as temperature, pH, oxygen availability, and the presence of other nutrients.

Based on the predicted abiotic and biotic degradation pathways, a number of environmental metabolites of this compound can be anticipated.

The primary metabolite from both abiotic oxidation and initial microbial attack is likely to be 2-(4-propylphenyl)propanoic acid .

Further microbial degradation is expected to produce hydroxylated intermediates. For example, hydroxylation of the aromatic ring could lead to compounds such as 2-(4-propyl-2-hydroxyphenyl)propanoic acid or 2-(4-propyl-3-hydroxyphenyl)propanoic acid .

Subsequent ring cleavage would result in aliphatic dicarboxylic acids, which are then mineralized to carbon dioxide and water.

Table 3: Predicted Environmental Metabolites of this compound

Degradation PathwayIntermediate/MetaboliteChemical Formula
Abiotic/Biotic Oxidation2-(4-Propylphenyl)propanoic acidC12H16O2
Microbial Hydroxylation2-(4-Propyl-2-hydroxyphenyl)propanoic acidC12H16O3
Microbial Hydroxylation2-(4-Propyl-3-hydroxyphenyl)propanoic acidC12H16O3
Microbial Ring CleavageAliphatic dicarboxylic acidsVariable

Environmental Persistence and Mobility in Chemical Systems

The environmental behavior of this compound is dictated by its partitioning between air, water, soil, and sediment, as well as its susceptibility to abiotic and biotic degradation processes.

Assessment of Environmental Fate and Distribution

The distribution of this compound in the environment is influenced by its moderate water solubility and vapor pressure. Upon release into the environment, it will partition between the atmosphere, water, and soil. Due to its aromatic nature and the presence of a propyl group, it is expected to have a moderate octanol-water partition coefficient (Kow), suggesting a tendency to adsorb to organic matter in soil and sediment.

Aldehydes, in general, are known to be widespread in the environment, originating from both natural and industrial sources. They are considered reactive compounds that can undergo various transformations. The environmental fate of these compounds is often linked to their water solubility, which allows them to be transported in aquatic systems, and their reactivity, which can lead to degradation.

Table 1: Estimated Physicochemical Properties and Environmental Distribution of this compound

PropertyEstimated Value/BehaviorImplication for Environmental Distribution
Water Solubility Moderately SolublePotential for transport in surface water and groundwater.
Vapor Pressure ModerateLikely to exist in both atmospheric and condensed phases.
Log Kow Moderate to HighTendency to adsorb to soil organic carbon and sediment.
Henry's Law Constant Low to ModerateVolatilization from water to air may occur.

Note: The values in this table are estimated based on the chemical structure of this compound and the known properties of similar aromatic aldehydes. Specific experimental data is not available.

Volatilization and Transport in Air and Water

The potential for this compound to volatilize from water surfaces is determined by its Henry's Law Constant. While specific data is unavailable, related aromatic aldehydes exhibit a range of volatilities. Once in the atmosphere, its transport will be influenced by wind patterns and its atmospheric lifetime, which is largely determined by its reactivity with photochemically produced hydroxyl radicals. Aldehydes are known to be involved in photochemical smog formation, indicating their reactivity in the atmosphere.

In aquatic systems, its transport is governed by water flow and its partitioning between the water column and sediment. Its moderate hydrophilicity suggests that it can be transported over distances in rivers and groundwater. However, its tendency to adsorb to organic matter will likely retard its movement through soil and sediment. The mobility of organic chemicals in the environment is a critical factor in determining their bioavailability and potential for ecotoxicity.

Table 2: Factors Influencing the Transport of this compound in Air and Water

Environmental CompartmentKey Transport MechanismsInfluencing Factors
Air - Atmospheric Advection- Wet and Dry Deposition- Wind speed and direction- Atmospheric stability- Precipitation
Water - Advection and Dispersion in Surface Water- Leaching in Groundwater- Water flow rate- Soil and sediment composition- Adsorption/desorption kinetics

Advanced Analytical Methodologies for Research Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is an essential tool for separating the components of a mixture and for determining the purity of a substance. For an organic compound like 2-(4-Propylphenyl)propanal (B6164760), both gas and liquid chromatography are routinely used.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. In the case of this compound, GC is employed to determine its purity by separating it from any starting materials, byproducts, or residual solvents from its synthesis. A typical GC analysis would involve injecting a small, vaporized sample into a long, thin column. An inert carrier gas, such as helium or nitrogen, pushes the sample through the column, which is coated with a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. The retention time, or the time it takes for the compound to travel through the column, is a characteristic feature that can be used for identification when compared to a known standard. The area under the peak in the resulting chromatogram is proportional to the amount of the compound, allowing for quantitative purity assessment.

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for purity and mixture analysis, particularly for less volatile compounds or those that are thermally unstable. helixchrom.comwaters.comauroraprosci.com For this compound, reversed-phase HPLC is a common method. helixchrom.com In this setup, the stationary phase is nonpolar (e.g., a C18-functionalized silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. waters.comhitachi-hightech.com The separation is based on the compound's polarity; less polar compounds interact more strongly with the stationary phase and thus have longer retention times. A UV detector is often used, as the aromatic ring in this compound absorbs UV light. auroraprosci.com HPLC is also invaluable for monitoring the progress of a reaction and for quality control of the final product. nih.gov In some cases, to enhance UV detection, aldehydes are derivatized with a reagent like 2,4-dinitrophenylhydrazine (B122626) (DNPH). hitachi-hightech.com

Table 1: Predicted Chromatographic Parameters for this compound This table presents predicted values based on the analysis of structurally similar compounds.

Parameter Gas Chromatography (GC) High-Performance Liquid Chromatography (HPLC)
Column Type Capillary column (e.g., DB-5) Reversed-phase (e.g., C18)
Mobile Phase/Carrier Gas Helium or Nitrogen Acetonitrile/Water gradient
Detector Flame Ionization Detector (FID) UV-Vis Detector (e.g., at 254 nm)
Predicted Retention Time Dependent on column length, temperature program, and flow rate Dependent on mobile phase composition, flow rate, and column dimensions
Primary Application Purity assessment, detection of volatile impurities Purity assessment, quantification, analysis of non-volatile impurities

Chiral Chromatography for Enantiomeric Purity Determination

This compound possesses a chiral center at the carbon atom alpha to the aldehyde group. This means it can exist as two non-superimposable mirror images, or enantiomers. As enantiomers often exhibit different biological activities, it is crucial to be able to separate and quantify them. Chiral chromatography is the gold standard for this purpose.

This technique utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. The differential interaction leads to the separation of the two enantiomers, resulting in two distinct peaks in the chromatogram. The area under each peak corresponds to the amount of each enantiomer, allowing for the determination of the enantiomeric excess (ee). Both chiral GC and chiral HPLC can be employed for this purpose, with the choice depending on the volatility and derivatization requirements of the analyte. The development of an effective chiral separation method is often a key step in the synthesis and application of chiral compounds like this compound. nih.govnih.gov The presence of an alpha-hydrogen in the aldehyde structure makes it susceptible to racemization under acidic or basic conditions, a factor to consider during analysis. youtube.comlibretexts.org

Spectroscopic Characterization Techniques

Spectroscopy involves the interaction of electromagnetic radiation with a sample to produce a spectrum that provides information about its structure and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR are used to provide a complete picture of the carbon-hydrogen framework of this compound.

In a ¹H NMR spectrum, the chemical shift, integration, and multiplicity of the signals provide detailed structural information. For this compound, distinct signals would be expected for the aldehydic proton, the aromatic protons, the methine proton alpha to the carbonyl group, and the protons of the propyl group. docbrown.info The aromatic protons would likely appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. blogspot.com

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. pressbooks.pub Each unique carbon atom gives a distinct signal. libretexts.org For this compound, separate signals would be observed for the carbonyl carbon, the aromatic carbons, the methine carbon, and the carbons of the propyl group. docbrown.infodocbrown.info The chemical shift of the carbonyl carbon is particularly diagnostic, appearing far downfield. libretexts.orgdocbrown.infooregonstate.edu

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table presents predicted values based on the analysis of structurally similar compounds. The solvent is assumed to be CDCl₃.

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Aldehyde (-CHO) ~9.7 (singlet) ~200-205
Aromatic CH (ortho to propyl) ~7.2 (doublet) ~129
Aromatic CH (ortho to aldehyde) ~7.3 (doublet) ~130
Aromatic C (ipso, attached to propyl) - ~145
Aromatic C (ipso, attached to aldehyde) - ~135
Methine CH (alpha to CHO) ~3.6 (quartet) ~45
Propyl CH₂ (benzylic) ~2.6 (triplet) ~38
Propyl CH₂ (middle) ~1.6 (sextet) ~24
Propyl CH₃ ~0.9 (triplet) ~14
Methyl CH₃ (alpha to CHO) ~1.5 (doublet) ~15

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the functional groups present in a compound. docbrown.info

The IR spectrum of this compound would be dominated by a strong, sharp absorption band corresponding to the C=O stretch of the aldehyde, typically found around 1705-1725 cm⁻¹. pressbooks.publmu.eduorgchemboulder.com The presence of an aromatic ring conjugated to the aldehyde can shift this frequency. pressbooks.pubspectroscopyonline.com Another key diagnostic feature for an aldehyde is the C-H stretching vibration of the aldehyde group, which usually appears as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. orgchemboulder.comresearchgate.net The spectrum would also show absorptions for the aromatic C-H and C=C stretches, as well as the aliphatic C-H stretches of the propyl and methyl groups. libretexts.orgorgchemboulder.comudel.edu

Raman spectroscopy, which relies on the inelastic scattering of light, is also useful for identifying functional groups. nih.govresearchgate.net Aromatic ring vibrations often give strong Raman signals. royalsocietypublishing.orgacs.org The C=O stretch is also Raman active. By providing a vibrational fingerprint of the molecule, both IR and Raman spectra serve as excellent tools for confirming the identity of this compound.

Table 3: Predicted IR and Raman Active Vibrational Frequencies for this compound This table presents predicted values based on the analysis of structurally similar compounds.

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Shift (cm⁻¹) Intensity
Aldehyde C-H Stretch ~2820, ~2720 Weak Weak to Medium
Aromatic C-H Stretch ~3030 Strong Medium
Aliphatic C-H Stretch ~2960, ~2870 Strong Strong
Carbonyl C=O Stretch ~1710 Strong Medium to Strong
Aromatic C=C Stretch ~1600, ~1500 Strong Strong

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. udel.edu Molecules with conjugated systems, such as the aromatic ring and carbonyl group in this compound, absorb light in the UV-Vis region. The spectrum typically shows broad absorption bands corresponding to π → π* and n → π* transitions. researchgate.net For aromatic aldehydes like benzaldehyde (B42025), a strong π → π* transition is observed around 240-250 nm, and a weaker n → π* transition occurs at a longer wavelength, around 280-290 nm. researchgate.netcdnsciencepub.com The exact position and intensity of these bands can be influenced by the solvent and the substitution pattern on the aromatic ring. uni-muenchen.denih.gov This technique is particularly useful for quantitative analysis due to the relationship between absorbance and concentration as described by the Beer-Lambert law.

Table 4: Predicted UV-Visible Absorption Maxima for this compound This table presents predicted values based on the analysis of structurally similar compounds.

Electronic Transition Predicted Wavelength (λmax) Solvent
π → π* ~250 nm Ethanol
n → π* ~285 nm Ethanol

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry stands as a cornerstone in the analytical toolkit for this compound, offering profound insights into its molecular structure and behavior under ionization.

Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS)

Electron Ionization (EI-MS) is a classic, hard ionization technique that provides detailed structural information through characteristic fragmentation patterns. In the analysis of analogous compounds, such as propanal, the molecular ion peak is observed, corresponding to the initial molecule minus an electron. docbrown.info For this compound, with a molecular formula of C12H16O, the expected molecular ion [M]•+ would have a mass-to-charge ratio (m/z) corresponding to its molecular weight. uni.lu The fragmentation in EI-MS is predictable; for instance, in propanal, cleavage of C-C bonds leads to significant fragment ions like m/z 29. docbrown.info Similar cleavage in this compound would be expected to yield fragments corresponding to the loss of the propyl group or cleavage adjacent to the aldehyde.

In contrast, Electrospray Ionization (ESI-MS) is a soft ionization technique, ideal for determining the molecular weight of thermally labile and large molecules with minimal fragmentation. nih.gov This method is particularly useful for confirming the molecular mass of this compound. The compound, with a monoisotopic mass of 176.12012 Da, would primarily form protonated molecules, [M+H]+, with an m/z of 177.12740. uni.lu Other adducts, such as [M+Na]+ (m/z 199.10934) and [M+K]+ (m/z 215.08328), can also be observed, providing further confirmation of the molecular weight. uni.lu The gentle nature of ESI ensures that the parent molecule remains intact, which is crucial for accurate molecular weight determination. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem Mass Spectrometry (MS/MS) is a powerful technique for elucidating the fragmentation pathways of a selected precursor ion. In the context of this compound, an MS/MS experiment would involve isolating the [M+H]+ ion (m/z 177.12740) generated by ESI and subjecting it to collision-induced dissociation (CID). The resulting product ions would provide detailed information about the molecule's connectivity. For example, the fragmentation of a related compound, ethyl 3-(2-chlorophenyl)-propenoate, has been studied in detail, revealing characteristic losses and rearrangements. nih.gov A similar approach for this compound would likely show the loss of the propanal side chain or fragments arising from the propylphenyl moiety, allowing for a comprehensive structural characterization.

Hyphenated Techniques for Comprehensive Analysis

To achieve a complete analytical picture, mass spectrometry is often coupled with chromatographic separation techniques. These "hyphenated" methods are indispensable for analyzing complex mixtures and isolating the compound of interest from impurities.

GC-MS for Volatile Compound Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the analysis of volatile and semi-volatile compounds. Given its aldehyde functional group and phenyl ring, this compound is amenable to GC-MS analysis. The gas chromatograph separates the compound from any impurities based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides mass spectra for identification. The NIST WebBook contains extensive mass spectral data for various organic compounds, including propanal and its derivatives, which can be used as a reference for identifying unknown compounds in a sample. nist.govnist.gov

HPLC-MS for Non-Volatile Compound Analysis

For compounds that are non-volatile or thermally unstable, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is the preferred technique. While this compound itself is volatile enough for GC-MS, HPLC-MS could be employed for the analysis of related, less volatile impurities or derivatives, such as its oxidation product, 2-(4-propylphenyl)propanoic acid. nih.govsynzeal.comepa.gov In this technique, the sample is separated by HPLC and the eluent is introduced into the mass spectrometer, typically using an ESI source. nih.gov

Hyphenated Chiral Separation with Spectroscopic Detection

This compound possesses a chiral center at the carbon atom adjacent to the aldehyde group and the phenyl ring. nih.gov This means it can exist as two enantiomers. The separation of these enantiomers is crucial as they may exhibit different biological activities. Chiral chromatography, coupled with a spectroscopic detector, is the standard method for this purpose. Techniques such as chiral HPLC or chiral GC can be used to separate the enantiomers. The separated enantiomers can then be detected and quantified using various spectroscopic methods, including mass spectrometry, to confirm their identity and purity. The separation of enantiomers of related compounds, such as 2-bromopropanoic acid ethyl ester, is well-documented and provides a basis for developing methods for this compound. nist.gov

Applications As a Synthetic Building Block in Advanced Chemical Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The aldehyde functional group in 2-(4-propylphenyl)propanal (B6164760) is a key feature that allows it to serve as a reactive intermediate for the construction of more complex molecular architectures. This reactivity is fundamental to its potential use in the synthesis of valuable organic compounds.

Utilization in Pharmaceutical Intermediate Production

While direct, large-scale utilization of this compound in pharmaceutical production is not extensively documented, its structural relationship to known active pharmaceutical ingredients (APIs) suggests its potential as a key intermediate. The corresponding carboxylic acid, 2-(4-propylphenyl)propanoic acid, is recognized as an impurity and an analogue of Ibuprofen. hilarispublisher.comsci-hub.sesynzeal.com This relationship implies that synthetic routes designed to produce analogues of profen drugs could potentially utilize this compound as a starting material. The conversion of the aldehyde to a carboxylic acid is a straightforward oxidation, highlighting a potential pathway to such pharmaceutical compounds.

Role in Agrochemical and Specialty Chemical Synthesis

The structural motifs present in this compound are found in various biologically active molecules, including those with applications in agriculture. For instance, a patent describes the preparation of 2-(4-ethoxyphenyl)-2-methylpropanol, a known intermediate for the insecticide Etofenprox, from a related ester. While this does not directly involve this compound, it underscores the utility of the substituted phenylpropane scaffold in the synthesis of agrochemicals. The reactivity of the aldehyde group allows for the introduction of diverse functionalities, making it a plausible precursor for novel pesticides and other specialty chemicals.

Participation in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single step. The aldehyde functionality of this compound makes it an ideal candidate for participation in such reactions. Aldehydes are common components in well-known MCRs such as the Biginelli, Hantzsch, and Ugi reactions, which are used to generate a wide variety of heterocyclic compounds, many of which have pharmacological activity. Although specific examples employing this compound in these reactions are not prevalent in the literature, its structure suggests it could readily participate, leading to the synthesis of novel and potentially bioactive molecules.

Exploration in Materials Science Applications (e.g., Polymer Precursors)

The application of this compound in materials science, particularly as a precursor for polymers, remains a largely unexplored area. However, the presence of a reactive aldehyde group and an aromatic ring opens up possibilities for its use in the synthesis of functional polymers. For example, the aldehyde could undergo polymerization reactions or be chemically modified to introduce polymerizable groups. The propylphenyl moiety could impart specific properties, such as hydrophobicity or altered thermal characteristics, to the resulting polymer. Further research is needed to fully assess the potential of this compound in the development of new materials.

Development of Novel Reaction Methodologies Utilizing this compound

The development of novel synthetic methodologies is a cornerstone of modern organic chemistry. While there are no widely reported methodologies that exclusively utilize this compound, its structure lends itself to being a test substrate for new chemical transformations. The reactivity of the aldehyde group, coupled with the steric and electronic properties of the 4-propylphenyl substituent, could provide a unique platform for exploring new catalytic systems and reaction conditions. As the demand for efficient and selective synthetic methods grows, compounds like this compound may find a role in the validation and optimization of these new reactions.

Future Research Directions and Emerging Areas

Development of More Efficient and Sustainable Synthetic Routes

The drive towards green chemistry is a major impetus for innovation in the synthesis of aromatic aldehydes. Future research is focused on developing methods that are not only efficient in their yield but also sustainable in their use of resources and generation of waste.

One promising approach involves the quantitative oxidation of benzylic alcohols using gaseous nitrogen dioxide. nih.gov This method is particularly attractive because the gaseous reactants are converted into nitric acid, rendering the process free of waste. nih.gov The reaction benefits from the solubility of nitrogen dioxide in the alcohol, and the acid produced helps to prevent further oxidation of the desired aldehyde product. nih.gov

Chemo-enzymatic one-pot cascades represent another frontier in sustainable synthesis. rsc.org These processes utilize renewable starting materials, such as phenylpropenes, and combine chemical and enzymatic catalytic steps to produce valuable aldehydes. rsc.org For instance, a sequence involving palladium-catalyzed isomerization followed by enzymatic alkene cleavage has been demonstrated as a viable route. rsc.org Such cascade reactions are central to creating more environmentally friendly alternatives to traditional synthetic methods. rsc.org

Furthermore, the use of polyoxometalate (POM) catalysts with environmentally benign oxidants like molecular oxygen (O₂) is gaining traction. innoget.comyedarnd.com These catalysts facilitate efficient and selective oxidation reactions, aligning with the principles of green chemistry by potentially using renewable resources as feedstock. innoget.comyedarnd.com Mechanochemistry, which uses mechanical force to drive chemical reactions, is also being explored as a greener method for processes like the allylation of aldehydes, often using water as a solvent and reducing the need for harsh reagents. nih.gov

Advanced Stereocontrol in Chiral Synthesis of 2-(4-Propylphenyl)propanal (B6164760) and its Analogues

The presence of a stereocenter at the alpha-carbon of this compound makes its chiral synthesis a significant area of research. The development of methods that can selectively produce one enantiomer over the other is crucial for applications where stereochemistry dictates biological activity or sensory properties.

Advanced stereocontrol can be achieved through chemo-enzymatic strategies. Enzymes such as Baeyer-Villiger monooxygenases, esterases, and alcohol dehydrogenases can be employed in multi-step reaction cascades to produce chiral aldehydes from phenylpropene derivatives. rsc.org While moderate yields have been achieved, there is considerable room for improvement. rsc.org Future research will likely focus on protein engineering to enhance the substrate scope and activity of these enzymes, thereby improving the stereoselectivity of the synthesis. rsc.org The goal is to fine-tune these biocatalysts to favor the production of a specific enantiomer of this compound.

In-depth Computational Modeling for Structure-Reactivity Relationships

Computational chemistry offers powerful tools for understanding the properties and behavior of molecules like this compound at an atomic level. Future research in this area will focus on building sophisticated models to predict structure-reactivity relationships.

Molecular docking and dynamics simulations are already being used to investigate the interactions between toxic aldehydes and enzymes like aldehyde dehydrogenases (ALDHs). febscongress.org By simulating the binding modes and residence times of aldehydes within the enzyme's catalytic site, researchers can identify key amino acid residues to mutate, with the aim of designing novel enzymes for bioremediation. febscongress.org For this compound specifically, computational tools can predict key physicochemical properties and mass spectrometry characteristics, as shown in the table below.

PropertyPredicted Value
Molecular FormulaC12H16O
Monoisotopic Mass176.12012 Da
XlogP3.2
Predicted CCS for [M+H]+139.1 Ų
Predicted CCS for [M+Na]+146.2 Ų

Data sourced from PubChemLite. uni.lu

In-depth computational modeling will be instrumental in developing quantitative structure-activity relationship (QSAR) models for this and related aldehydes, providing predictive insights into their biological and chemical reactivity.

Environmental Remediation and Green Chemistry Approaches for Aldehyde Derivatives

Aldehydes are recognized as environmental pollutants that can be formed from both natural and anthropogenic sources, including as byproducts of water disinfection with chlorine dioxide. uniupo.itepa.govresearchgate.net Consequently, significant research is directed towards their remediation and the application of green chemistry principles to minimize their environmental footprint.

A key biotechnological approach for detoxification involves the use of enzymes, particularly aldehyde dehydrogenases (ALDHs). febscongress.orguniupo.it These enzymes catalyze the oxidation of toxic aldehydes into their corresponding carboxylic acids, which are generally less harmful and more easily neutralized. febscongress.org Research is focused on identifying and engineering robust ALDHs, such as those from extremophilic archaea, that exhibit broad substrate specificity. febscongress.org A complete bioremediation system might involve co-encapsulating the engineered ALDH with an NADH oxidase to regenerate the essential NAD+ cofactor, creating a solid and reusable detoxification tool. febscongress.org

Green chemistry principles are also being applied to prevent pollution at the source. This involves developing synthetic methods that use renewable feedstocks and environmentally benign catalysts, such as the polyoxometalate (POM) systems mentioned earlier, which can use molecular oxygen as the oxidant. innoget.comyedarnd.com This dual approach of developing "greener" production methods and effective remediation technologies is crucial for the sustainable management of aldehyde derivatives. innoget.com

Innovation in Analytical Techniques for Trace Analysis and Isomer Differentiation

The inherent volatility, polarity, and reactivity of aldehydes present challenges for their detection and quantification, especially at trace levels in complex matrices like biological fluids or environmental samples. researchgate.netnih.gov Future research is focused on developing more sensitive, specific, and reliable analytical methods.

A common strategy involves chemical derivatization to improve the chromatographic and mass spectrometric properties of aldehydes. nih.gov Reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) and 2,4-dinitrophenylhydrazine (B122626) (DNPH) are widely used. PFBHA is advantageous as its derivatives are thermally stable and can be readily analyzed by gas chromatography (GC). sigmaaldrich.comnih.gov

The differentiation of isomers is another significant analytical challenge. Mass spectrometry-based methods, particularly when coupled with derivatization, are powerful tools for this purpose. researchgate.net For instance, the fragmentation patterns of DNPH derivatives in negative ion tandem mass spectrometry (MS/MS) can help distinguish between different types of aldehydes. nih.gov Emerging techniques using high-resolution accurate mass (HR/AM) spectrometry are expected to further enhance the ability to characterize carbonyl compounds. nih.govresearchgate.net Solid-phase microextraction (SPME) with on-fiber derivatization is also a promising and simple technique for sample preparation in air monitoring. sigmaaldrich.com

TechniqueDerivatizing AgentApplicationReference
GC-MSPFBHAQuantification of aldehydes in ambient air; derivatives are thermally stable. sigmaaldrich.com
LC-MS/MSDNPHCommonly used for analysis of short-chain aldehydes; fragmentation aids in identification. nih.gov
HPLC-UVDNPH with 2-picoline boraneStabilizes isomers formed during derivatization for better quantitative analysis. nih.gov
SPME-GCPFBHA (on-fiber)Simple sample preparation for environmental monitoring of aldehydes. sigmaaldrich.com
Spot Test2-picoline methiodideSimple, selective colorimetric test for detecting aromatic aldehydes. osti.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Propylphenyl)propanal, and what are their key intermediates?

  • Methodology : The synthesis of this compound can involve Friedel-Crafts alkylation of propanal derivatives with 4-propylbenzene precursors. For example, intermediates like 2-(4-propylphenyl)propanoic acid (a related carboxylic acid) are synthesized via alkylation of benzene derivatives using propyl halides, followed by oxidation or reduction steps to yield the aldehyde . Catalysts such as Lewis acids (e.g., AlCl₃) are critical for regioselectivity. Analytical validation via NMR and HPLC ensures purity (>98%) .

Q. How is the structural characterization of this compound performed to confirm its identity?

  • Methodology :

  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Peaks at δ 9.8–10.2 ppm (aldehyde proton) and aromatic protons at δ 6.5–7.5 ppm confirm the structure .
  • IR Spectroscopy : Strong absorption bands at ~1720 cm⁻¹ (C=O stretch) and ~2800 cm⁻¹ (aldehyde C-H stretch) .
  • Mass Spectrometry : Molecular ion peak at m/z 192.26 (calculated for C₁₂H₁₆O₂) .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

  • Methodology :

  • HPLC-UV/DAD : Reverse-phase C18 columns with mobile phases like acetonitrile/water (70:30 v/v) and detection at 254 nm .
  • GC-MS : Derivatization with BSTFA to improve volatility; quantification via SIM mode for m/z 192 .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, chain length) influence the bioactivity of this compound derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Compare analogues like 2-(4-methylphenyl)propanal and 2-(4-chlorophenyl)propanal in enzyme inhibition assays (e.g., cyclooxygenase or cytochrome P450).
  • Computational Modeling : DFT calculations to assess electronic effects (e.g., Hammett σ values) on binding affinity .

Q. What metabolic pathways are implicated in the biodegradation of this compound, and how do they affect toxicity?

  • Methodology :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-QTOF-MS. Key pathways include oxidation of the aldehyde group to carboxylic acid (e.g., 2-(4-propylphenyl)propanoic acid) .
  • Toxicity Screening : Ames test for mutagenicity and MTT assay for cytotoxicity in HepG2 cells .

Q. How can computational tools predict the physicochemical properties of this compound, and what are their limitations?

  • Methodology :

  • Software : Use ChemAxon or EPI Suite to calculate logP (~3.2), solubility (~0.1 mg/mL), and pKa (~7.4 for the aldehyde group).
  • Limitations : Predictions may underestimate steric effects in aromatic systems, requiring experimental validation via shake-flask solubility tests .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Meta-Analysis : Compare datasets from independent studies (e.g., enzyme inhibition IC₅₀ values) using statistical tools like ANOVA to identify outliers .
  • Standardized Assays : Replicate assays under controlled conditions (pH, temperature, solvent) to isolate confounding variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.